

molecular weight and formula of 5-Chloro-2,4-dinitrotoluene

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Chloro-2,4-dinitrotoluene

Cat. No.: B186385

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An In-depth Technical Guide to 5-Chloro-2,4-dinitrotoluene

This guide provides a comprehensive overview of **5-Chloro-2,4-dinitrotoluene**, covering its chemical and physical properties, synthesis, applications, analytical methodologies, and biological significance. The information is intended for researchers, scientists, and professionals in drug development and related fields.

Physicochemical Properties

5-Chloro-2,4-dinitrotoluene is a chlorinated and nitrated aromatic compound. Its key physicochemical properties are summarized below.

Property	Value	Reference
Molecular Formula	C ₇ H ₅ ClN ₂ O ₄	[1][2]
Molecular Weight	216.58 g/mol	[2]
CAS Number	51676-74-5	[2]
Appearance	White to cream or pale yellow crystals or powder	[3]
Melting Point	83.5-92.5 °C	[3]
IUPAC Name	1-chloro-5-methyl-2,4-dinitrobenzene	[4]
Assay (by GC)	≥96.0%	[3]

Synthesis

The synthesis of **5-Chloro-2,4-dinitrotoluene** can be achieved through the nitration of 4-chloro-3-nitrotoluene. This electrophilic aromatic substitution reaction introduces a second nitro group onto the aromatic ring.

Experimental Protocol: Nitration of 4-Chloro-3-nitrotoluene

This protocol is based on general nitration procedures for similar aromatic compounds.[5][6]

Materials:

- 4-Chloro-3-nitrotoluene
- Concentrated Sulfuric Acid (98%)
- Concentrated Nitric Acid (70%)
- Ice
- Dichloromethane

- Saturated Sodium Bicarbonate solution
- Anhydrous Magnesium Sulfate
- Round-bottom flask
- Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer
- Ice bath
- Separatory funnel
- Rotary evaporator

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 4-Chloro-3-nitrotoluene in an appropriate solvent like dichloromethane.
- Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a separate flask, keeping the mixture cool in an ice bath.
- Slowly add the nitrating mixture to the solution of 4-chloro-3-nitrotoluene via the dropping funnel, while maintaining the reaction temperature between 0 and 10 °C using an ice bath.
- After the addition is complete, allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture over crushed ice and extract the product with dichloromethane.
- Wash the organic layer sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.

- Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
- The crude **5-Chloro-2,4-dinitrotoluene** can be further purified by recrystallization from a suitable solvent such as ethanol.

Applications

5-Chloro-2,4-dinitrotoluene is primarily utilized as a chemical intermediate in organic synthesis.

- **Synthesis of Heterocyclic Compounds:** It serves as a precursor for the synthesis of more complex molecules, such as 5-methyl-6-nitrobenzofuroxan.[7]
- **Electrochemical Sensors:** A molecularly imprinted polymer (MIP) based electrochemical impedimetric sensor has been developed for the sensitive determination of **5-Chloro-2,4-dinitrotoluene**.
- **Research Chemical:** It is used as a research chemical for various laboratory applications.

While dinitrotoluenes, in general, are used in the production of toluene diisocyanate for polyurethane foams and in the explosives industry, the specific applications of the 5-chloro substituted variant in these large-scale industrial processes are not well-documented.[8][9] There is currently limited information on its direct application in drug development. However, its reactive nature makes it a potential building block in the synthesis of novel pharmaceutical compounds.[10][11][12]

Analytical Methods

The quantitative analysis of **5-Chloro-2,4-dinitrotoluene** can be performed using standard chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The following protocols are based on established methods for the analysis of dinitrotoluenes.

High-Performance Liquid Chromatography (HPLC)

Parameter	Description
Column	C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase	Isocratic or gradient elution with a mixture of acetonitrile and water.
Detection	UV detector at a wavelength of 254 nm.
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Sample Preparation	Samples should be dissolved in the mobile phase and filtered through a 0.45 µm filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS)

Parameter	Description
Column	A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness).
Injector Temperature	250 °C
Oven Program	Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min.
Ionization Mode	Electron Ionization (EI) at 70 eV.
Mass Analyzer	Quadrupole, scanning from m/z 50 to 300.
Sample Preparation	Samples are dissolved in a volatile organic solvent like dichloromethane or hexane.

Biological Activity and Toxicology

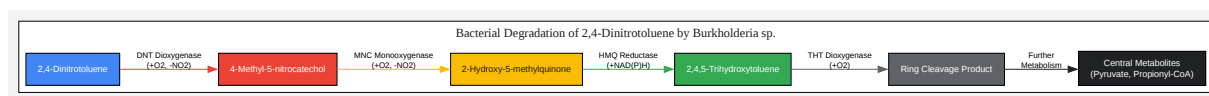
The toxicological profile of **5-Chloro-2,4-dinitrotoluene** is not extensively studied. However, data on related dinitrotoluene (DNT) isomers can provide insights into its potential biological

effects. Dinitrotoluenes are generally considered toxic and are classified as probable human carcinogens by the U.S. Environmental Protection Agency (EPA).[13][14]

Chronic exposure to dinitrotoluenes has been associated with effects on the central nervous system, blood (methemoglobinemia), and liver.[15] Some studies have also suggested potential adverse reproductive effects in animals.[16]

Metabolic Pathway

While specific signaling pathways in the context of drug development for **5-Chloro-2,4-dinitrotoluene** are not documented, the metabolic degradation of the closely related compound 2,4-dinitrotoluene (2,4-DNT) by the bacterium *Burkholderia* sp. has been well-characterized.[17][18][19][20] This pathway involves a series of enzymatic reactions that lead to the mineralization of the aromatic ring.



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Bacterial degradation pathway of 2,4-Dinitrotoluene.

This diagram illustrates the oxidative pathway for the mineralization of 2,4-DNT by *Burkholderia* sp. strain DNT.[17][18][19] The process is initiated by a dioxygenase that removes a nitrite group and forms 4-methyl-5-nitrocatechol. Subsequent enzymatic reactions lead to the formation of 2,4,5-trihydroxytoluene, which then undergoes ring cleavage, ultimately yielding central metabolites.[20]

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- To cite this document: BenchChem. [molecular weight and formula of 5-Chloro-2,4-dinitrotoluene]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b186385#molecular-weight-and-formula-of-5-chloro-2-4-dinitrotoluene]

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